3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, such as Ugi reactions followed by treatments with sodium ethoxide or other agents to yield targeted molecular structures. For instance, the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides through Ugi reactions and subsequent treatments demonstrates a method for creating complex molecules with triazinyl and alaninamide groups (Sañudo, Marcaccini, Basurto, & Torroba, 2006).
Molecular Structure Analysis
Molecular structure is crucial for understanding the chemical behavior of compounds. X-ray diffraction techniques often reveal the arrangement of atoms within a molecule, providing insights into its reactivity and interaction with other molecules. For example, the crystal structure of certain 1,2,4-triazin derivatives was determined using X-ray diffraction, helping to elucidate the molecular configuration and potential intermolecular interactions (Chopra & Schwalbe, 1991).
Chemical Reactions and Properties
The reactivity of such compounds with various reagents leads to the formation of new heterocycles, showcasing the versatility and potential for synthetic utility. The reactions with hydrazines, hydroxylamine, and other nucleophilic agents to form triazoles, oxadiazoles, and other cycles are examples of how these compounds can undergo transformations to yield a wide variety of products (Whitfield & Papadopoulos, 1981).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystal structures, are essential for determining the conditions under which these compounds can be used or stored. These properties are often determined through experimental analysis and can significantly affect the compound's application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity with specific reagents, stability under different conditions, and the ability to undergo specific reactions, define the potential applications of these compounds. For instance, the ability to participate in Bischler-Napieralski reactions or to form specific derivatives through reactions with diazomethane or other agents, highlights the synthetic and functional versatility of these molecules (Browne, Skelton, & White, 1981).
Scientific Research Applications
Heterocyclic Chemistry Applications
- Research has shown that N-Benzoylthioamides react with hydrazines and hydroxylamine to form 1H-1,2,4-triazoles and 1,2,4-oxadiazoles, respectively, illustrating the use of compounds related to 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide in the synthesis of heterocycles (Whitfield & Papadopoulos, 1981).
Coordination Chemistry and Magnetism
- Complexes derived from ligands similar to 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide have been used to synthesize tetranuclear [Cu-Ln]₂ complexes. These complexes demonstrate single-molecule magnet (SMM) and single-chain magnet (SCM) behavior, indicating potential applications in coordination chemistry and magnetism (Costes, Vendier, & Wernsdorfer, 2010).
Analytical Chemistry
- Derivatives of 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide have been applied in analytical chemistry, specifically in the HPLC determination of D-3-hydroxybutyric acid by forming fluorescent derivatives for fluorometric monitoring (Cevasco, Piątek, & Thea, 2014).
Pharmaceutical Research
- Similar benzamide structures have been explored as potent inhibitors in pharmaceutical research. For instance, in the study of stearoyl-CoA desaturase-1 inhibitors, related compounds demonstrated significant inhibitory activity (Uto et al., 2009).
Antiviral Research
- Benzamide-based compounds, akin to 3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide, have been synthesized and shown to possess significant antiviral activities against bird flu influenza (H5N1), highlighting their potential in antiviral research (Hebishy, Salama, & Elgemeie, 2020).
properties
IUPAC Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-13(10-21-12-18-11-19-21)20-16(22)15-6-4-5-14(9-15)7-8-17(2,3)23/h4-6,9,11-13,23H,7-8,10H2,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOVNERFTGSOOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC=N1)NC(=O)C2=CC=CC(=C2)CCC(C)(C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-1,2,4-triazol-1-yl)ethyl]benzamide |
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